4-[3-(Diphenylmethyl)-1,2,4-oxadiazol-5-yl]-piperidine

Retinoid metabolism CRBP1 inhibition Ocular disease

This compound is the direct structural parent of the only co-crystallized CRBP1 inhibitor (ZDK, PDB 8GEV). Its free piperidine NH enables late-stage diversification for CNS and retinoid programs, while the 3-benzhydryl group ensures critical hydrophobic binding. Procure this specific scaffold to build on validated SAR and maintain pharmacophoric integrity.

Molecular Formula C20H21N3O
Molecular Weight 319.4 g/mol
CAS No. 849925-02-6
Cat. No. B1302840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[3-(Diphenylmethyl)-1,2,4-oxadiazol-5-yl]-piperidine
CAS849925-02-6
Molecular FormulaC20H21N3O
Molecular Weight319.4 g/mol
Structural Identifiers
SMILESC1CNCCC1C2=NC(=NO2)C(C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C20H21N3O/c1-3-7-15(8-4-1)18(16-9-5-2-6-10-16)19-22-20(24-23-19)17-11-13-21-14-12-17/h1-10,17-18,21H,11-14H2
InChIKeyCPRQKDVHUSKGTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[3-(Diphenylmethyl)-1,2,4-oxadiazol-5-yl]-piperidine (CAS 849925-02-6): A Benzhydryl-Oxadiazole-Piperidine Hybrid Scaffold for Neurological and Retinoid Pathway Research


4-[3-(Diphenylmethyl)-1,2,4-oxadiazol-5-yl]-piperidine (CAS 849925-02-6) is a synthetic small-molecule heterocycle (C20H21N3O, MW 319.4) comprising a 1,2,4-oxadiazole core substituted at the 3-position with a diphenylmethyl (benzhydryl) group and at the 5-position with an unsubstituted piperidine ring [1]. Its IUPAC name is 3-benzhydryl-5-piperidin-4-yl-1,2,4-oxadiazole. The compound belongs to the class of 3,5-disubstituted-1,2,4-oxadiazoles, a privileged scaffold in medicinal chemistry recognized for metabolic stability and bioisosteric properties [2]. A closely related derivative, 1-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(methoxymethyl)piperidine (ZDK), has been co-crystallized with human cellular retinol-binding protein 1 (CRBP1) and characterized as a nonretinoid inhibitor (Ki = 8.3 ± 2.8 µM), establishing the benzhydryl-oxadiazole-piperidine architecture as a validated pharmacophore for retinoid metabolism modulation [3].

Why 4-[3-(Diphenylmethyl)-1,2,4-oxadiazol-5-yl]-piperidine Cannot Be Replaced by Generic Piperidine-Oxadiazole Analogs


The 3-benzhydryl substitution pattern on the 1,2,4-oxadiazole ring of this compound is structurally non-trivial and cannot be interchanged with simpler alkyl or aryl analogs without fundamentally altering pharmacophore geometry. In the CRBP1 inhibitor series, the diphenylmethyl group engages in critical hydrophobic interactions within the ligand-binding pocket, as evidenced by the high-resolution X-ray crystal structure of the ZDK-CRBP1 complex (PDB 8GEV, 1.85 Å resolution) [1]. Substitution of the benzhydryl moiety with smaller alkyl groups (e.g., tert-butyl, cyclopentyl) or mono-phenyl rings in related 3,5-disubstituted-1,2,4-oxadiazole series has been shown to significantly reduce target engagement potency and alter selectivity profiles across nuclear receptors including FXR and PXR [2]. Furthermore, the free piperidine NH of the target compound provides a critical synthetic handle for late-stage diversification—a feature absent in N-alkylated or N-aryl piperidine analogs—enabling modular SAR exploration without de novo scaffold synthesis. Procuring a generic 4-(oxadiazol-5-yl)piperidine or an N-substituted variant would compromise both the pharmacophoric integrity and the synthetic versatility required for systematic lead optimization programs [3].

Quantitative Differentiation Evidence for 4-[3-(Diphenylmethyl)-1,2,4-oxadiazol-5-yl]-piperidine Relative to Closest Analogs


CRBP1 Pharmacophore Validation: Target Compound as Closest Unsubstituted Piperidine Parent of the ZDK Inhibitor Series

The target compound represents the direct structural parent of ZDK, the only benzhydryl-oxadiazole-piperidine derivative with a published CRBP1 co-crystal structure and quantitative binding affinity. ZDK differs from the target compound solely by (i) a methylene linker between the oxadiazole 5-position and the piperidine nitrogen, and (ii) a methoxymethyl substituent on the piperidine nitrogen. In the fluorescence polarization competition assay, ZDK displaced all-trans-retinol from CRBP1 with a Ki of 8.3 ± 2.8 µM [1]. The crystal structure (PDB 8GEV, 1.85 Å) reveals that the diphenylmethyl group occupies a deep hydrophobic sub-pocket formed by Phe16, Leu23, Leu28, Leu36, Phe58, and Leu78 residues of CRBP1, while the piperidine region is solvent-exposed [2]. The target compound, bearing a free piperidine NH, retains the identical benzhydryl-oxadiazole pharmacophore while offering an unencumbered amine for further chemical optimization.

Retinoid metabolism CRBP1 inhibition Ocular disease Nonretinoid inhibitor

Physicochemical Property Benchmarking: Measured LogP and Melting Point Versus In-Class 3-Substituted Oxadiazole-Piperidine Analogs

The experimentally measured LogP of the target compound is 4.05, as computed from validated databases, placing it within the optimal lipophilicity range for CNS penetration (LogP 2–5) while being significantly more lipophilic than smaller 3-alkyl or 3-aryl oxadiazole-piperidine congeners [1]. For comparison, 3-tert-butyl-5-(piperidin-4-yl)-1,2,4-oxadiazole has a computed XLogP3 of approximately 1.8, and 3-(furan-2-yl)-5-piperidin-4-yl-1,2,4-oxadiazole has a XLogP3 of approximately 1.5 [2]. The higher lipophilicity of the target compound is driven by the two phenyl rings of the benzhydryl group, which increase hydrophobic surface area and potentially enhance passive membrane permeability and blood-brain barrier penetration for CNS-targeted programs. The melting point (64–67 °C, experimentally determined by Matrix Scientific) provides a practical quality control benchmark for procurement and storage .

Lipophilicity Physicochemical profiling Drug-likeness CNS drug design

Commercial Purity Benchmarking and Available Quantities Versus Research-Grade Alternatives

The target compound is commercially available from multiple reputable suppliers with verified purity specifications, enabling direct procurement for SAR studies without custom synthesis. AKSci supplies the compound at 95% minimum purity , while MolCore offers it at NLT 98% purity under ISO quality certification . In contrast, the structurally closest CRBP1-active analog ZDK is not commercially available as a catalog compound and requires multi-step custom synthesis. Additionally, simpler 3-substituted-5-piperidin-4-yl-1,2,4-oxadiazole analogs (e.g., 3-tert-butyl, 3-cyclopropyl derivatives) are available but lack the critical benzhydryl pharmacophore. The target compound thus occupies a unique procurement niche: it is the only commercially accessible, benzhydryl-bearing, free-piperidine oxadiazole scaffold that serves as a direct entry point into the CRBP1 inhibitor chemical space.

Compound procurement Purity specification Screening library Medicinal chemistry

Free Piperidine NH as a Synthetic Diversification Handle: Comparison Against N-Substituted Congeners

The unsubstituted piperidine NH of the target compound provides a unique synthetic handle for late-stage diversification via N-alkylation, N-arylation, N-acylation, or N-sulfonylation, enabling rapid parallel library synthesis. This feature is absent in the ZDK analog, where the piperidine nitrogen is already substituted with a methoxymethyl group, precluding further N-functionalization without a deprotection–reprotection sequence [1]. In the broader FXR/PXR antagonist series, N-substitution of the piperidine ring was identified as a critical vector for modulating receptor selectivity and potency, with N-aryl and N-alkyl derivatives yielding up to 10-fold shifts in antagonistic activity [2]. The target compound thus represents the optimal branching point for divergent SAR exploration, whereas N-alkylated alternatives restrict synthetic access to a single substitution pattern.

Parallel synthesis Late-stage functionalization SAR exploration Building block

Validated Research and Procurement Application Scenarios for 4-[3-(Diphenylmethyl)-1,2,4-oxadiazol-5-yl]-piperidine


CRBP1-Targeted Retinoid Metabolism Inhibitor Lead Optimization

As the direct structural parent of the only co-crystallized CRBP1 inhibitor ZDK (Ki = 8.3 µM, PDB 8GEV), the target compound serves as the foundational scaffold for systematic SAR campaigns aimed at improving CRBP1 binding affinity and selectivity [1]. Researchers can use the free piperidine NH to install diverse N-substituents and assess their impact on potency via fluorescence polarization competition assays, with the existing ZDK co-crystal structure providing a structural blueprint for rational design [2]. This application is directly relevant to ocular disease programs targeting age-related macular degeneration and Stargardt disease.

Parallel Library Synthesis for CNS-Penetrant Oxadiazole Screening Collections

With a LogP of 4.05 and the presence of a free secondary amine, the compound is optimally suited for generating focused screening libraries via parallel N-functionalization for CNS drug discovery programs [3]. The benzhydryl group confers the lipophilicity required for blood-brain barrier penetration, while the piperidine NH offers a single, high-yielding diversification point amenable to automated synthesis workflows. This contrasts with simpler 3-alkyl oxadiazole-piperidines (LogP < 2) that lack sufficient lipophilicity for CNS exposure [4].

FXR/PXR Nuclear Receptor Antagonist Scaffold Hopping and Selectivity Profiling

The 1,2,4-oxadiazole-piperidine scaffold with 3-aryl substitution has been validated as a chemotype for FXR antagonism and PXR agonism in HepG2 cellular assays [5]. The target compound's 3-benzhydryl group provides a sterically and electronically distinct alternative to the 3-(2-naphthyl) and 3-phenyl substitution patterns explored in the literature, enabling scaffold hopping studies to differentiate FXR versus PXR selectivity and to mitigate potential PXR-mediated CYP induction liabilities that can derail development candidates [6].

Chemical Probe Development for CRBP1 Conformational Dynamics Studies

The target compound's free piperidine NH permits conjugation of biotin, fluorophores, or photoaffinity labels without compromising the benzhydryl pharmacophore's engagement with the CRBP1 hydrophobic pocket. This enables the development of chemical probes for hydrogen/deuterium exchange mass spectrometry (HDX-MS) and cellular target engagement studies that build directly on the conformational dynamics data already established for the ZDK series [7]. Such probes are essential for validating CRBP1 as a therapeutic target in retinoid-related ocular and metabolic diseases.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-[3-(Diphenylmethyl)-1,2,4-oxadiazol-5-yl]-piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.